molecular formula C11H14N4OS B14726685 N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide CAS No. 5428-52-4

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide

Cat. No.: B14726685
CAS No.: 5428-52-4
M. Wt: 250.32 g/mol
InChI Key: LAOKCELXLSPPOL-AWNIVKPZSA-N
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Description

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide typically involves the reaction of 4-(3-methylphenyl)hydrazinecarbothioamide with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylhydrazinylidene group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(carbamothioylhydrazinylidene)methylphenyl]acetamide
  • N-[4-(methylcarbamothioylhydrazinylidene)methylphenyl]acetamide
  • N-[4-(ethylcarbamothioylhydrazinylidene)methylphenyl]acetamide

Uniqueness

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide stands out due to its specific substitution pattern and the presence of the 3-methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

5428-52-4

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide

InChI

InChI=1S/C11H14N4OS/c1-7-5-10(14-8(2)16)4-3-9(7)6-13-15-11(12)17/h3-6H,1-2H3,(H,14,16)(H3,12,15,17)/b13-6+

InChI Key

LAOKCELXLSPPOL-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C)/C=N/NC(=S)N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C=NNC(=S)N

Origin of Product

United States

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